molecular formula C17H15N3O2S B2478877 1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea CAS No. 1219844-27-5

1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea

Cat. No. B2478877
CAS RN: 1219844-27-5
M. Wt: 325.39
InChI Key: LLEZDJADERPHQE-UHFFFAOYSA-N
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Description

1-(Acenaphtho[1,2-d]thiazol-8-yl)-3-(2-methoxyethyl)urea, also known as ACTU, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.

Scientific Research Applications

Spectroscopic Characterization and Computational Study

A study focused on understanding the reactivity of newly synthesized imidazole derivatives, including discussions on spectroscopic characterization and computational analysis. These types of studies are crucial for exploring the potential applications of new compounds in various fields, such as materials science and drug discovery. Spectroscopic techniques and computational methods offer insights into the molecular structure, reactivity, and properties of compounds (Hossain et al., 2018).

Antioxidant and Enzyme Inhibition Activities

Research into novel coumarylthiazole derivatives containing aryl urea/thiourea groups evaluated their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), along with their antioxidant activities. Such studies highlight the potential therapeutic applications of urea derivatives in treating neurodegenerative diseases and managing oxidative stress (Kurt et al., 2015).

Molecular Dynamics and Ligand Docking

Investigations into the interactions of synthetized compounds with proteins through molecular docking can reveal potential biological activities and therapeutic applications. For instance, studying the docking results of ligands with specific protein targets can suggest inhibitory activities against those proteins, indicating potential uses in drug development (Hossain et al., 2018).

Anticancer Investigations

Studies on the synthesis of urea derivatives and their anticancer activities are crucial for discovering new therapeutic agents. Exploring the effects of these compounds on cancer cell lines can lead to the identification of potent anticancer agents with specific mechanisms of action (Mustafa et al., 2014).

Anion Sensing and Photophysical Properties

Research into mononuclear gold(I) acetylide complexes with urea groups highlights the exploration of compounds for sensing applications and their photophysical properties. Such studies contribute to the development of new materials for sensing technologies and optical applications (Zhou et al., 2012).

properties

IUPAC Name

1-acenaphthyleno[1,2-d][1,3]thiazol-8-yl-3-(2-methoxyethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2S/c1-22-9-8-18-16(21)20-17-19-14-11-6-2-4-10-5-3-7-12(13(10)11)15(14)23-17/h2-7H,8-9H2,1H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLEZDJADERPHQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)NC1=NC2=C(S1)C3=CC=CC4=C3C2=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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